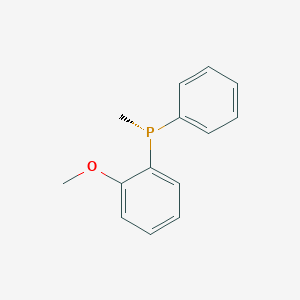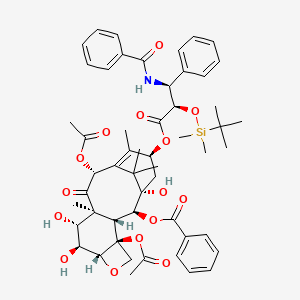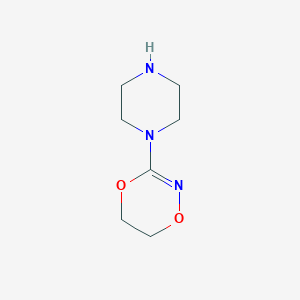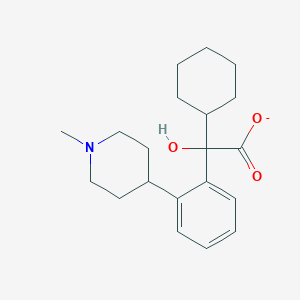
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with methyl iodide to form N-methylpiperidine. This intermediate is then reacted with 2-cyclohexyl-2-hydroxy-2-phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpiperidine-4-yl-2-hydroxy-2-phenylacetate: Lacks the cyclohexyl group, which may affect its biological activity.
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-methylacetate: Has a methyl group instead of a phenyl group, leading to different chemical properties.
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-ethylacetate: Contains an ethyl group, which may influence its reactivity and applications.
Uniqueness
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H28NO3- |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-cyclohexyl-2-hydroxy-2-[2-(1-methylpiperidin-4-yl)phenyl]acetate |
InChI |
InChI=1S/C20H29NO3/c1-21-13-11-15(12-14-21)17-9-5-6-10-18(17)20(24,19(22)23)16-7-3-2-4-8-16/h5-6,9-10,15-16,24H,2-4,7-8,11-14H2,1H3,(H,22,23)/p-1 |
Clave InChI |
HAFUNLPUTYTZPJ-UHFFFAOYSA-M |
SMILES canónico |
CN1CCC(CC1)C2=CC=CC=C2C(C3CCCCC3)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


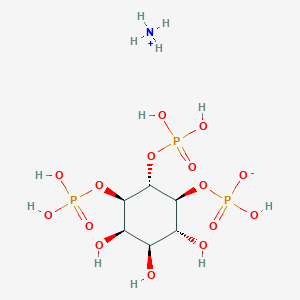
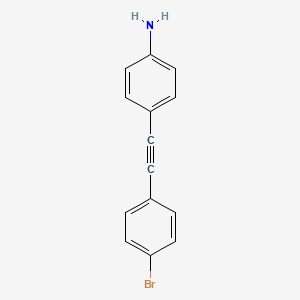
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
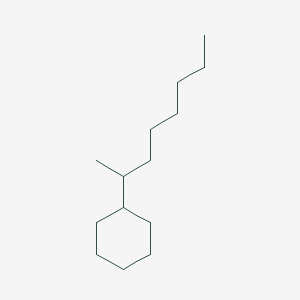
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
